Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI)
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Overview
Description
8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine is a complex organic compound that contains a thiazole ring fused with a benzene ring and an isothiazole ring
Mechanism of Action
Target of Action
It is known that thiazole derivatives have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of hydrazonoyl halides as precursors and the application of various reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A core structural motif present in many natural products and pharmaceuticals.
Benzothiazole: A compound with a similar fused ring structure, known for its biological activity.
Uniqueness
8-Methylthiazolo[4’,5’:5,6]benzo[1,2-d]isothiazol-2-amine is unique due to its specific combination of thiazole, benzene, and isothiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-methyl-[1,3]thiazolo[5,4-e][1,2]benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S2/c1-4-7-6(14-12-4)3-2-5-8(7)13-9(10)11-5/h2-3H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHAESNALJWWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C3=C(C=C2)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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